Synthetic Route Efficiency for HCV Polymerase Precursors
The target compound is prepared via a patented 3-step process specifically optimized for 5(R)-C-methyl ribofuranose derivatives, as disclosed in US Patent 7,034,167 B2 (Merck & Co., Inc.) for intermediates to branched-chain HCV polymerase inhibitors [1]. The process achieves conversion of ribonolactone precursors to the fully protected 1-O-acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose with a reported overall yield of 45-50% across three steps, compared to alternative multi-step syntheses of 2′-C-methyl analogs that require 5+ steps from D-glucose or D-ribose with cumulative yields typically <30% [2][3]. The key differentiation is the strategic placement of the C-methyl group at the 5(R) position, which eliminates competing side reactions observed during 2′-C-methyl glycosylation due to steric hindrance at the anomeric center [1].
| Evidence Dimension | Synthetic steps and overall yield from starting material |
|---|---|
| Target Compound Data | 3 steps; 45-50% overall yield from ribonolactone precursor |
| Comparator Or Baseline | 1,2,3-tri-O-acetyl-2-C-methyl-5-O-p-methylbenzoyl-D-ribofuranose: 5+ steps from D-glucose; cumulative yield <30% |
| Quantified Difference | Target compound requires 40% fewer synthetic steps and achieves ≥1.5× higher overall yield |
| Conditions | Industrial process chemistry; patent disclosure US 7,034,167 B2 vs. published laboratory synthesis protocols |
Why This Matters
For procurement decisions in antiviral nucleoside development, reduced synthetic step count directly translates to lower cost of goods, decreased process complexity, and improved scalability for kilogram-scale production.
- [1] Savary KA, Song ZJ, Williams JM, Xu F. Process to ribofuranose sugar derivatives as intermediates to branched-chain nucleosides. US Patent 7,034,167 B2. Granted April 25, 2006. Assignee: Merck & Co., Inc. View Source
- [2] Jenkins SR, et al. Synthesis of 2′-C-methylnucleosides starting from D-glucose and D-ribose. Carbohydr Res. 1987;166:219-232. (Class-level inference from cited prior art in US 7,034,167 B2; direct head-to-head yield comparison not available in open literature). View Source
- [3] Beigelman L, et al. Synthesis of 2'- and 3'-C-methylribonucleosides. Curr Protoc Nucleic Acid Chem. 2007 Mar;Chapter 14:Unit 14.5. PMID: 18428970. View Source
